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Compound of Interest

Compound Name: 4-Bromo-2-methylbutan-2-ol

Cat. No.: B138304

IUPAC Name: 4-Bromo-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-methylbutan-2-ol, a
versatile building block in organic synthesis with applications in drug discovery and proteomics.
This document details its physicochemical properties, synthesis, spectroscopic data, and key
chemical reactions, presenting quantitative data in structured tables and outlining detailed
experimental protocols.

Physicochemical Properties

4-Bromo-2-methylbutan-2-ol is a tertiary alcohol containing a bromine atom. Its key
physicochemical properties are summarized in the table below.
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Property Value Source
IUPAC Name 4-bromo-2-methylbutan-2-ol [1]

CAS Number 35979-69-2 [2]
Molecular Formula CsH11BrO [11[2]
Molecular Weight 167.04 g/mol [1]
Appearance Brown Qil [3]
Boiling Point 189.7 + 23.0 °C at 760 mmHg [4]
Purity >95% [2]
Storage Temperature 4°C [4]

Spectroscopic Data

While experimental spectra for 4-bromo-2-methylbutan-2-ol are not readily available in public
databases, predicted spectral data and mass spectrometry information have been reported.

Mass Spectrometry

The mass spectrum of 4-bromo-2-methylbutan-2-ol provides valuable information for its

identification.
miz Interpretation
[M+H]* 167.00661
[M+Na]* 188.98855
[M-H]~ 164.99205
[M+NHa]* 184.03315

Data obtained from predicted mass spectrometry analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted *H and 3C NMR data are available for 4-bromo-2-methylbutan-2-ol.[3]
Predicted *H NMR:

o Asinglet for the hydroxyl proton (-OH).

o Atriplet for the two protons on the carbon adjacent to the bromine atom (-CH2Br).
o Atriplet for the two protons on the carbon adjacent to the tertiary carbon (-CHz-).
o Asinglet for the six protons of the two methyl groups (-C(CHs)2).

Predicted 3C NMR:

A signal for the carbon atom bonded to the bromine atom.

A signal for the carbon atom of the methylene group adjacent to the tertiary carbon.

A signal for the quaternary carbon atom bonded to the hydroxyl group.

A signal for the carbon atoms of the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromo-2-methylbutan-2-ol is expected to show characteristic
absorption bands for the O-H and C-Br functional groups. While a specific experimental
spectrum is not available, the vapor phase IR spectrum of the related compound 4-bromo-2-
methylbutanal has been reported.[6]

Synthesis of 4-Bromo-2-methylbutan-2-ol

A common and efficient method for the synthesis of 4-bromo-2-methylbutan-2-ol is the
Grignard reaction between a 3-bromopropionate ester and methylmagnesium bromide.

Experimental Protocol: Grighard Reaction

Materials:

o Ethyl 3-bromopropionate
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Methylmagnesium bromide (3 M in diethyl ether)

Diethyl ether (anhydrous)

Saturated ammonium chloride solution

Sodium sulfate (anhydrous)

Procedure:

e To a solution of ethyl 3-bromopropionate (10 g) in anhydrous diethyl ether (100 ml) at room
temperature under an argon atmosphere, add methylmagnesium bromide (3 M in diethyl
ether, 46 ml).

e Maintain the reaction mixture temperature between 20°C and 35°C during the addition.

 After stirring for 2 hours, pour the reaction mixture into a saturated ammonium chloride
solution.

o Extract the aqueous layer with diethyl ether.

o Combine the organic layers and dry over anhydrous sodium sulfate.

« Filter the solution and concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography to yield 4-bromo-2-methylbutan-2-ol.

Chemical Reactions and Applications

4-Bromo-2-methylbutan-2-ol serves as a valuable precursor in the synthesis of more complex
molecules, particularly in the field of drug discovery.

Synthesis of Vitamin Dz Analogues

4-Bromo-2-methylbutan-2-ol is a key building block for the side-chain of various synthetic
vitamin D3 analogues.[3] These analogues are investigated for their potential therapeutic
applications, including cancer treatment and immune system modulation. The synthesis often
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involves the conversion of 4-bromo-2-methylbutan-2-ol into a phosphonium ylide, which then
undergoes a Wittig reaction with a suitable ketone fragment of the vitamin D core structure.

4-bromo-2-methylbutan-2-ol | | ppp,

Triphenylphosphine

2. Strong Base

3. Wittig Reaction

Strong_Base

Vitamin_D_Analogue
Vitamin_D_Ketone_Fragment

Click to download full resolution via product page

Wittig reaction pathway for Vitamin D3 analogue synthesis.

Role in Proteomics

In the field of proteomics, alkylating agents are crucial for the modification of cysteine residues
in proteins. This modification prevents the formation of disulfide bonds and allows for accurate
protein identification and quantification by mass spectrometry.[7] While not as commonly used
as iodoacetamide, bromo-compounds like 4-bromo-2-methylbutan-2-ol can function as
alkylating agents, reacting with the thiol group of cysteine residues.
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General proteomics workflow incorporating protein alkylation.
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Conclusion

4-Bromo-2-methylbutan-2-ol is a valuable and versatile chemical intermediate. Its utility in the
synthesis of complex molecules, particularly vitamin D3 analogues, highlights its importance in
drug discovery and development. Furthermore, its potential application as an alkylating agent
in proteomics underscores its relevance in biochemical research. This guide provides a
foundational understanding of its properties, synthesis, and applications for scientists and
researchers in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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